

Spectroscopic Characterization of Potassium L-Tartrate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Potassium L-tartaric acid*

Cat. No.: *B15547409*

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This technical guide provides a comprehensive overview of the spectroscopic characterization of potassium L-tartrate using Fourier-Transform Infrared (FTIR) spectroscopy and X-ray Diffraction (XRD). It details the experimental protocols for these techniques and presents the expected structural and vibrational data to aid in the identification and analysis of this compound.

Introduction to Potassium L-Tartrate

Potassium L-tartrate, a salt of L-tartaric acid, is a compound of significant interest in the pharmaceutical and food industries. Its proper identification and characterization are crucial for quality control, formulation development, and regulatory compliance. Spectroscopic techniques like FTIR and XRD are powerful, non-destructive methods for elucidating the molecular vibrations and crystal structure of this material. The term "Potassium L-tartrate" can refer to two primary forms:

- Potassium Hydrogen L-Tartrate (Monopotassium L-Tartrate or Cream of Tartar): With the chemical formula $\text{KHC}_4\text{H}_4\text{O}_6$, this is a monobasic salt.
- Dipotassium L-Tartrate: With the chemical formula $\text{K}_2\text{C}_4\text{H}_4\text{O}_6$, this is a dibasic salt, often found in a hemihydrate form ($\text{K}_2\text{C}_4\text{H}_4\text{O}_6 \cdot 0.5\text{H}_2\text{O}$).

This guide will address the characterization of both common forms.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present.

Experimental Protocol: KBr Pellet Method

The Potassium Bromide (KBr) pellet method is a common technique for analyzing solid samples via transmission FTIR.

- Sample Preparation:
 - Using an agate mortar and pestle, finely grind approximately 1-2 mg of the potassium L-tartrate sample to a fine powder.
 - Add 100-200 mg of spectroscopy-grade dry KBr powder to the mortar.
 - Gently but thoroughly mix the sample and KBr until a homogeneous mixture is obtained.
- Pellet Formation:
 - Transfer the mixture to a pellet die.
 - Place the die in a hydraulic press.
 - Apply pressure (typically 8-10 metric tons) for several minutes to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum using a blank KBr pellet to correct for atmospheric and instrumental interferences.

Data Presentation: FTIR Peak Assignments

The following table summarizes the characteristic vibrational bands observed in the FTIR spectra of potassium tartrates. The exact peak positions may vary slightly depending on the specific salt and its hydration state.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3600-3200	O-H stretching (broad)	Hydroxyl (O-H) / Water
~2980-2900	C-H stretching	Aliphatic (C-H)
~1730	C=O stretching (in the acidic form)	Carboxylic Acid (COOH)
~1600	C=O asymmetric stretching	Carboxylate (COO ⁻)
~1450	C-H bending	Aliphatic (C-H)
~1400	C=O symmetric stretching	Carboxylate (COO ⁻)
~1200-1000	C-O stretching, C-C stretching	Alcohol (C-OH), Skeleton
Below 1000	O-H bending, skeletal vibrations	Fingerprint Region

Note: Data compiled from general knowledge of tartrate compounds. Specific peak assignments for potassium L-tartrate may vary.

X-ray Diffraction (XRD)

XRD is a primary technique for determining the crystal structure, phase purity, and crystallinity of a solid material. It relies on the diffraction of X-rays by the ordered atomic planes within a crystal lattice.

Experimental Protocol: Powder XRD

Powder XRD is suitable for the analysis of polycrystalline samples.

- Sample Preparation:
 - Finely grind the potassium L-tartrate sample using a mortar and pestle to ensure random orientation of the crystallites. The particle size should ideally be less than 10 µm.

- Mount the powdered sample onto a sample holder, ensuring a flat, smooth surface.
- Data Acquisition:
 - Place the sample holder in the powder diffractometer.
 - Set the instrument parameters, including the X-ray source (e.g., Cu K α radiation, $\lambda = 1.5406 \text{ \AA}$), voltage, and current.
 - Scan a specific 2θ (two-theta) range (e.g., 5° to 80°) with a defined step size and scan speed.

Data Presentation: Crystallographic Data

The crystal structure of potassium L-tartrate varies depending on whether it is the monobasic or dibasic salt.

Table 3.2.1: Crystallographic Data for Potassium Hydrogen L-Tartrate[1]

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Lattice Parameters	$a = 7.607 \text{ \AA}$, $b = 7.779 \text{ \AA}$, $c = 10.639 \text{ \AA}$
$\alpha = 90^\circ$, $\beta = 90^\circ$, $\gamma = 90^\circ$	

Table 3.2.2: Crystallographic Data for Dipotassium L-Tartrate Semihydrate[2]

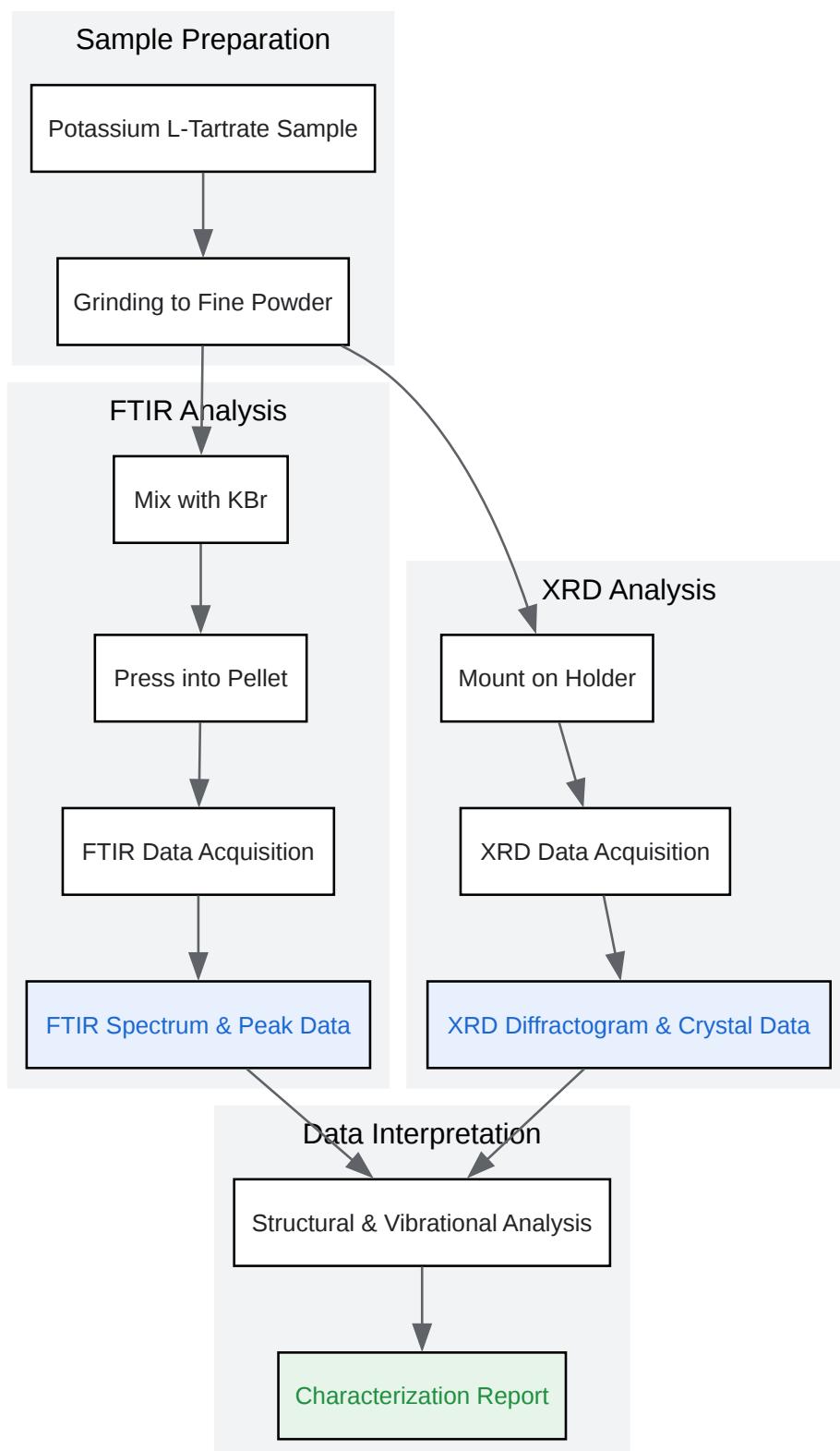
Parameter	Value
Crystal System	Monoclinic
Space Group	I2
Lattice Parameters	$a = 12.551 \text{ \AA}$, $b = 5.014 \text{ \AA}$, $c = 12.700 \text{ \AA}$
$\alpha = 90^\circ$, $\beta = 104.62^\circ$, $\gamma = 90^\circ$	

Note: The powder diffraction pattern for dipotassium L-tartrate semihydrate has been recorded and indexed, with d-values and intensities deposited as supplementary material in the cited reference.[\[2\]](#)

Visualizations

Experimental Workflow

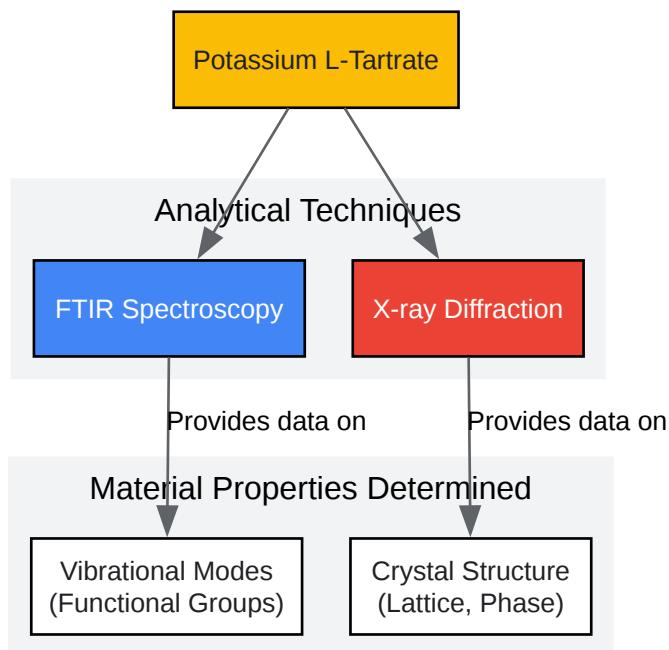
The following diagram illustrates the general workflow for the spectroscopic characterization of potassium L-tartrate.

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Caption: Experimental workflow for FTIR and XRD characterization.

Logical Relationships in Spectroscopic Analysis

This diagram shows the relationship between the analytical techniques and the information they provide about the material.



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Caption: Relationship between techniques and derived material properties.

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